Gsk-lsd1 -

Gsk-lsd1

Catalog Number: EVT-253746
CAS Number:
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK-LSD1 (also known as GSK2879552) is a potent, selective, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). [, ] LSD1 is an enzyme that removes methyl groups from lysine residues on histones, which are proteins that package and order DNA. [] By inhibiting LSD1, GSK-LSD1 alters gene expression and cellular processes. [, ] GSK-LSD1 is classified as a small molecule inhibitor and has been widely used as a research tool to study the biological roles of LSD1 in various cellular processes and disease models. []

Tranylcypromine (TCP)

  • Compound Description: Tranylcypromine is a monoamine oxidase inhibitor (MAOI) that has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). It functions as a catalytic inhibitor, irreversibly blocking the demethylase activity of LSD1. [, ]
  • Relevance: Tranylcypromine is a structurally simpler and less selective LSD1 inhibitor compared to GSK-LSD1. It has been used as a tool compound in early studies to investigate the biological effects of LSD1 inhibition, such as inducing fetal hemoglobin synthesis [] and sensitizing glioblastoma stem cells to HDAC inhibitors. []

RN-1

  • Compound Description: RN-1 is a tranylcypromine derivative and a potent, irreversible inhibitor of LSD1. Similar to tranylcypromine, it acts as a catalytic inhibitor of LSD1. [, ]
  • Relevance: RN-1 is structurally related to both Tranylcypromine and GSK-LSD1, sharing the cyclopropyl amine core. It demonstrates the evolution of LSD1 inhibitors towards higher potency and selectivity compared to the first-generation compound, tranylcypromine. It has shown efficacy in preclinical models of sickle cell disease by increasing HbF levels. []

2-PCPA (2-Phenylcyclopropylamine)

  • Compound Description: 2-PCPA is another irreversible inhibitor of LSD1. It inhibits LSD1 catalytic activity, leading to the preservation of the immature state of human hematopoietic stem cells (HSCs) in culture. []
  • Relevance: 2-PCPA, similar to GSK-LSD1, can inhibit LSD1 activity and promote the expansion of HSCs in vitro. [] The structural similarities between 2-PCPA and GSK-LSD1 are noteworthy as they both contain a phenylcyclopropylamine moiety.

EPZ4777

  • Compound Description: EPZ4777 is a selective inhibitor of the histone methyltransferase DOT1L. []
  • Relevance: Although not structurally related to GSK-LSD1, EPZ4777 serves as a comparison compound in the study of epigenetic therapies for AML. While both EPZ4777 and GSK-LSD1 induce differentiation in AML cells, they achieve this through distinct mechanisms and have opposing effects on global chromatin accessibility. []

GSK2879552

  • Compound Description: GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1. It has demonstrated anti-tumor activity in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) models. []
  • Relevance: GSK2879552 is closely related to GSK-LSD1, both being potent and irreversible LSD1 inhibitors developed by GlaxoSmithKline. They share a similar mechanism of action and have been investigated for their therapeutic potential in various cancers, including AML. []

ORY-1001 (Iadademstat)

  • Compound Description: ORY-1001 is a potent and selective, irreversible inhibitor of LSD1. It has shown promise in preclinical studies for treating acute myeloid leukemia (AML) and reversing luminal-to-basal phenotypic plasticity in bladder cancer organoids. [, , ]
  • Relevance: ORY-1001 is another clinically relevant LSD1 inhibitor, like GSK-LSD1, and is considered one of the most potent in its class. [] Both compounds have been investigated for their therapeutic potential in various cancers.

LSD1-C12

  • Compound Description: LSD1-C12 is a small-molecule inhibitor of LSD1. []
  • Relevance: While the precise mechanism of LSD1-C12 is not specified in the provided text, its inclusion in a study investigating HbF induction suggests it may function similarly to GSK-LSD1, potentially by inhibiting LSD1's catalytic activity. []

LSD1-C76

  • Compound Description: LSD1-C76 is a small-molecule inhibitor of LSD1. []
  • Relevance: LSD1-C76, similar to LSD1-C12, was included in a study exploring HbF induction, suggesting potential similarities in its mechanism of action to GSK-LSD1 and a possible role in modulating LSD1 activity. []

OG-L002

  • Compound Description: OG-L002 is a small molecule inhibitor of LSD1 that has shown efficacy in inducing fetal hemoglobin (HbF) in preclinical studies. []
  • Relevance: OG-L002 is another LSD1 inhibitor, like GSK-LSD1, that has been investigated for its potential in treating hemoglobinopathies by increasing HbF levels. []

S2101

  • Compound Description: S2101 is a small molecule inhibitor of LSD1. []
  • Relevance: Although the exact mechanism of S2101 is not detailed in the provided information, its inclusion in a study focused on HbF induction indicates potential similarities to GSK-LSD1 in its ability to modulate LSD1 activity. []

SP-2509

  • Compound Description: SP-2509 is a reversible inhibitor of LSD1 that disrupts LSD1's interaction with scaffolding proteins, particularly SNAIL/GFI1 (SNAG). [, ]
  • Relevance: Unlike GSK-LSD1, which is a catalytic inhibitor, SP-2509 acts as a scaffolding inhibitor of LSD1. [] This difference in their mechanism of action highlights the multiple ways LSD1 can be targeted therapeutically.

SP-2577 (Seclidemstat)

  • Compound Description: SP-2577, also known as seclidemstat, is a clinically tested, reversible, scaffolding inhibitor of LSD1. It disrupts the interaction between LSD1 and scaffolding proteins like SNAIL/GFI1 (SNAG). []
  • Relevance: Similar to SP-2509, SP-2577 acts as a scaffolding inhibitor of LSD1, contrasting with the catalytic inhibition mechanism of GSK-LSD1. [] SP-2577's clinical development underscores the potential of targeting LSD1 scaffolding functions for therapeutic benefit.

IMG-7289 (Bomedemstat)

  • Compound Description: IMG-7289, also known as bomedemstat, is a small molecule inhibitor of LSD1 that is currently being clinically evaluated. [, ]
  • Relevance: IMG-7289 represents another clinically relevant LSD1 inhibitor, similar to GSK-LSD1. While its specific mechanism is not detailed in these particular studies, its clinical development highlights the therapeutic potential of targeting LSD1 in various diseases. [, ]

INCB059872

  • Compound Description: INCB059872 is a small molecule LSD1 inhibitor that is currently under investigation in clinical trials. []
  • Relevance: While its specific mechanism of action is not elaborated on in the provided context, INCB059872's status as a clinically investigated LSD1 inhibitor, similar to GSK-LSD1, emphasizes the growing interest in targeting LSD1 for therapeutic intervention. []

CC-90011 (Pulrodemstat)

  • Compound Description: CC-90011, also known as pulrodemstat, is a small molecule inhibitor of LSD1 that is currently being clinically evaluated. []
  • Relevance: Like GSK-LSD1, CC-90011 is a clinically investigated LSD1 inhibitor, highlighting the potential of this target across a range of diseases. []

(trans-N-((2-methoxypyridin-3-yl)methyl)-2-phenylcyclopropan-1-amine (ORY86, AW69)

  • Compound Description: (trans-N-((2-methoxypyridin-3-yl)methyl)-2-phenylcyclopropan-1-amine, also known as ORY86 or AW69, is an irreversible LSD1 inhibitor. []
  • Relevance: This compound is a derivative of Tranylcypromine and is structurally similar to GSK-LSD1. It showcases the continued development of LSD1 inhibitors with potential therapeutic benefits in leukemia. []

(1S,2R)-2-phenyl-N-(piperidin-4-ylmethyl)cyclopropanamine (AW84)

  • Compound Description: (1S,2R)-2-phenyl-N-(piperidin-4-ylmethyl)cyclopropanamine, also known as AW84, is another irreversible inhibitor of LSD1. []
  • Relevance: AW84, like GSK-LSD1, is an irreversible LSD1 inhibitor, and its structural similarity to Tranylcypromine derivatives further emphasizes the exploration of this chemical class for targeting LSD1. []
Overview

GSK-LSD1 is a small molecule inhibitor of lysine-specific demethylase 1, an enzyme involved in the demethylation of histones and non-histone substrates, playing a critical role in gene regulation, cell differentiation, and proliferation. GSK-LSD1 has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting the enzymatic activity of LSD1.

Source

GSK-LSD1 was developed by GlaxoSmithKline as part of a broader effort to create effective inhibitors of LSD1. The compound is classified as a reversible inhibitor that selectively targets LSD1, making it a valuable tool for both therapeutic and research applications.

Classification

GSK-LSD1 is classified under small molecule inhibitors and specifically falls within the category of histone demethylase inhibitors. It has been studied extensively in various preclinical models, particularly in the context of glioblastoma and other cancer types.

Synthesis Analysis

Methods

The synthesis of GSK-LSD1 involves several key steps that typically include:

  1. Formation of Intermediate Compounds: Initial steps often involve the synthesis of intermediate compounds through various organic reactions such as condensation and substitution reactions.
  2. Purification: After synthesis, intermediates are purified using techniques like column chromatography to obtain the desired purity levels.
  3. Final Product Formation: The final structure is achieved through specific coupling reactions that combine different functional groups to form GSK-LSD1.

Technical Details

The synthesis may utilize reagents such as bromopropylated chromophores and various protective groups that are removed at different stages to yield the active compound. The reaction conditions (temperature, solvent) are optimized for maximum yield and purity.

Molecular Structure Analysis

Structure

GSK-LSD1 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity against LSD1.

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Chemical Structure: The structure includes an aromatic ring system that is crucial for its binding affinity to LSD1.

Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of GSK-LSD1 after synthesis.

Chemical Reactions Analysis

Reactions

GSK-LSD1 undergoes specific chemical reactions that facilitate its interaction with LSD1:

  • Inhibition Reaction: GSK-LSD1 forms a reversible complex with LSD1, inhibiting its demethylase activity.
  • Binding Affinity Studies: Various assays (e.g., fluorescence resonance energy transfer) measure the binding affinity and kinetics of GSK-LSD1 with LSD1.

Technical Details

The kinetics of inhibition can be characterized using methods like the half-maximal inhibitory concentration (IC50) assays, where GSK-LSD1's potency is evaluated against different concentrations of LSD1.

Mechanism of Action

Process

GSK-LSD1 inhibits LSD1 by binding to its active site, preventing the enzyme from demethylating lysine residues on histones and non-histone proteins. This action leads to:

  • Altered Gene Expression: By inhibiting LSD1, GSK-LSD1 can induce changes in gene expression patterns associated with cancer progression.
  • Cell Cycle Regulation: The inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Data

Studies have shown that GSK-LSD1 effectively reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: GSK-LSD1 shows good stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts specifically with the active site of LSD1 without significantly affecting other amine oxidases .
Applications

Scientific Uses

GSK-LSD1 has several applications in scientific research:

  • Cancer Research: Used extensively to study the role of LSD1 in tumorigenesis and cancer progression.
  • Mechanistic Studies: Serves as a tool compound for elucidating the biological pathways regulated by LSD1.
  • Therapeutic Development: Investigated as a potential therapeutic agent for various cancers due to its ability to modulate gene expression through epigenetic mechanisms .
Introduction to Lysine-Specific Demethylase 1 (LSD1) and GSK-LSD1

LSD1 in Epigenetic Regulation and Disease Pathogenesis

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme that catalyzes the removal of mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/me2) or lysine 9 (H3K9me1/me2). This activity enables context-dependent gene repression (via H3K4 demethylation) or activation (via H3K9 demethylation) [3] [5] [8]. Structurally, LSD1 comprises three functional domains: an N-terminal SWIRM domain facilitating protein-protein interactions, a Tower domain essential for binding co-repressor complexes, and a C-terminal amine oxidase-like (AOL) domain housing the FAD-binding site and catalytic center [5] [8]. LSD1 requires assembly into multi-protein complexes (e.g., CoREST, NuRD, or SNAG transcription factor complexes) for substrate recognition and nucleosomal demethylase activity [5] [8].

In oncology, LSD1 is overexpressed in acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and other malignancies, where it silences tumor suppressor genes and blocks cellular differentiation. For example, in AML, LSD1 maintains leukemic stem cell self-renewal by repressing genes governing myeloid differentiation (e.g., CEBPA, PU.1) [1] [9] [10]. Non-oncological roles include regulating neural differentiation and stem cell pluripotency, implicating it in neurodevelopmental disorders [6] [8].

Rationale for Targeting LSD1 in Oncological and Non-Oncological Contexts

LSD1 inhibition exerts dual anticancer effects: (1) Epigenetic reprogramming: Inhibitors increase global H3K4me2 levels, reactivating silenced differentiation genes. In AML, this reverses the differentiation blockade characteristic of leukemia stem cells [1] [9]. (2) Disruption of oncogenic complexes: Inhibition destabilizes LSD1’s interaction with SNAG-domain transcription factors (e.g., GFI1B), impairing survival signals in AML [7] [9].

Table 1: Key LSD1 Inhibitors in Clinical Development

InhibitorTarget SpecificityClinical PhasePrimary Indications
GSK-LSD1LSD1 (irreversible)PreclinicalAML, SCLC
TCP (Tranylcypromine)LSD1/MAO (irreversible)Phase I/IIAML, MDS
ORY-1001LSD1 (irreversible)Phase IAML, SCLC
IMG-7289LSD1 (irreversible)Phase IIAML, Myelofibrosis
CC-90011LSD1 (reversible)Phase ISolid Tumors, NHL

Source: Adapted from [10]

Synergistic Combinations:

  • ATRA in AML: LSD1 inhibition sensitizes non-APL AML to all-trans retinoic acid (ATRA), which is otherwise effective only in acute promyelocytic leukemia (APL). GSK-LSD1 combined with ATRA synergistically induces differentiation markers (CD11b/CD86), caspase-mediated cytotoxicity, and superoxide production across AML subtypes [1].
  • Immunomodulation: Emerging evidence suggests LSD1 inhibition enhances tumor immunogenicity by activating endogenous retroviral elements, potentially improving checkpoint inhibitor efficacy [3] [10].

Non-oncological applications target LSD1’s enzymatic activity without disrupting protein interactions (e.g., neurodevelopmental disorders) [6] [7].

Development of GSK-LSD1 as a Selective Irreversible Inhibitor

Chemical Properties: GSK-LSD1 (rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride) is a racemic cyclopropylamine derivative (MW: 289.24 g/mol, CAS: 1431368-48-7). It exhibits high aqueous solubility (20 mg/mL in water) and stability at 2–8°C [4] [6].

Mechanism of Action: As an irreversible inhibitor, GSK-LSD1 undergoes oxidative catalysis by LSD1’s FAD cofactor, forming a covalent adduct with FAD at the enzyme’s active site. This adduct permanently inactivates demethylase activity [5] [7]. The inhibitor demonstrates potent enzymatic inhibition (IC₅₀ = 16 nM) and >1,000-fold selectivity over related FAD-dependent enzymes (LSD2, MAO-A/B) and 55 non-target receptors [2] [6] [10].

Cellular and Preclinical Efficacy:

  • AML Models: In MLL-AF9-driven murine AML, GSK-LSD1 (0.5 mg/kg/day) reduced leukemia burden (bone marrow GFP⁺ cells) and extended median survival from 39 to 78 days. Tertiary transplantation of treated cells resulted in 50% disease-free survival at 308 days, indicating eradication of leukemia-initiating cells [9].
  • Differentiation Induction: GSK-LSD1 treatment of AML cell lines (e.g., MOLM-13, THP-1) upregulated CD11b/CD86 expression, induced morphologic maturation, and arrested cells in G0/G1 phase within 48 hours [1] [9].
  • Primary Patient Samples: In clonogenic assays using primary AML blasts, GSK-LSD1 reduced colony formation, with enhanced efficacy when combined with ATRA [1].

Table 2: Cellular Responses to GSK-LSD1 Treatment in AML Models

Model SystemTreatmentKey EffectsMolecular Changes
MLL-AF9 murine cellsGSK-LSD1 (0.5 mg/kg)↓ Bone marrow GFP⁺ cells; ↑ survival (78 vs 39 days)↑ Chromatin accessibility; PU.1/C/EBPα recruitment
THP-1 cell line100–500 nM, 48h↑ CD86⁺ cells; G0/G1 arrest; morphologic differentiation↑ H3K4me2; ↓ proliferation genes
Primary AML blasts200 nM + ATRA↓ Colony formation; ↑ Annexin V⁺ cells↑ Myeloid gene expression; caspase activation

Source: Data compiled from [1] [9]

Resistance Mechanisms: A novel Grob fragmentation-based resistance pathway was identified, where distal active-site mutations promote fragmentation of the inhibitor-FAD adduct, restoring enzyme function [7]. This highlights the need for next-generation inhibitors targeting non-catalytic sites.

Clinical Status: Despite promising preclinical data, the clinical development of GSK-2879552 (a close analog) was terminated due to limited efficacy and toxicity in relapsed/refractory AML/SCLC [10]. GSK-LSD1 remains a critical chemical probe for elucidating LSD1 biology.

Summary of Key Compounds Mentioned:

  • GSK-LSD1: Irreversible LSD1 inhibitor (probe compound)
  • TCP (Tranylcypromine): First-generation irreversible LSD1/MAO inhibitor
  • ATRA (All-trans retinoic acid): Differentiation agent combined with LSD1 inhibitors
  • GSK-2879552: Clinical-stage LSD1 inhibitor (development discontinued)
  • T-448/TAK-418: Brain-penetrant LSD1 inhibitors sparing GFI1B binding

Properties

Product Name

Gsk-lsd1

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1

InChI Key

BASFYRLYJAZPPL-UONOGXRCSA-N

SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Synonyms

GSK-LSD1; GSK-LSD1 (trans-racemic); rel- N-[(1R,2S)-2-Phenylcyclopropyl]-4-Piperidinamine ;

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.